[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol
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Overview
Description
[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromophenyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can facilitate interactions with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol stands out due to its specific substitution pattern on the pyrazole ring. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-5-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3 |
InChI Key |
KQOUOXAYGNSKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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